2',6'-Dichloro[1,1'-biphenyl]-3-carboxylic acid
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Overview
Description
2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID is an organic compound belonging to the class of biphenyl derivatives. It is characterized by the presence of two chlorine atoms at the 2’ and 6’ positions and a carboxylic acid group at the 3 position on the biphenyl structure. This compound has a molecular formula of C12H8Cl2O2 and a molecular weight of 255.10 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID typically involves the chlorination of biphenyl followed by carboxylation. One common method is the Friedel-Crafts acylation reaction, where biphenyl is treated with a chlorinating agent such as chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting dichlorobiphenyl is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient chlorination and carboxylation processes. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form biphenyl derivatives with different functional groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with altered functional groups, such as hydroxyl, amino, and alkyl groups .
Scientific Research Applications
2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobiphenyl: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
2,6-Dichlorobenzoic Acid: Contains a single benzene ring with two chlorine atoms and a carboxylic acid group, differing in structure and reactivity.
3,3’-Dichlorobiphenyl: Has chlorine atoms at different positions, affecting its chemical properties and reactivity.
Uniqueness
2’,6’-DICHLORO-[1,1’-BIPHENYL]-3-CARBOXYLIC ACID is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1181345-02-7 |
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Molecular Formula |
C13H8Cl2O2 |
Molecular Weight |
267.10 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)benzoic acid |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-5-2-6-11(15)12(10)8-3-1-4-9(7-8)13(16)17/h1-7H,(H,16,17) |
InChI Key |
BEMITJDMMZJBNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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